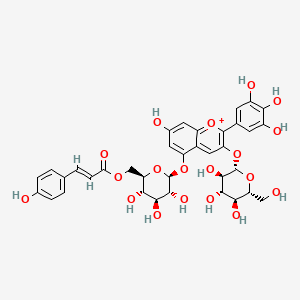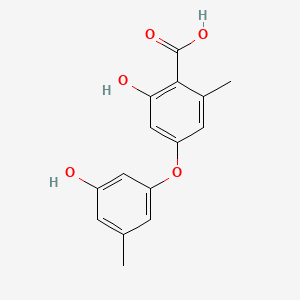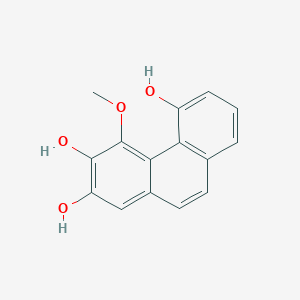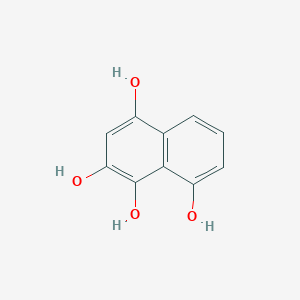
dTDP 1-ester with 2,6-dideoxy-L-erythro-hexopyranos-3-ulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP 1-ester with 2,6-dideoxy-L-erythro-hexopyranos-3-ulose is a pyrimidine nucleotide-sugar.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Substrate Specificity
- Incubation of dTDP-glucose with the enzyme dTDP-glucose-4,6-dehydratase from E. coli B produces 3- and 4-keto-6-deoxy sugars, indicating the enzyme's substrate flexibility and potential for the synthesis of non-natural deoxy sugars (Naundorf & Klaffke, 1996).
Chemoenzymatic Synthesis for Antibiotic Building Blocks
- The synthesis of dTDP-activated 2,6-dideoxyhexoses, such as dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, is facilitated by recombinant enzymes from the biosynthetic pathway of dTDP-beta-L-rhamnose. These compounds are crucial for the in vitro characterization of glycosyltransferases involved in polyketide antibiotics (Amann et al., 2001).
Biosynthesis Pathway Analysis
- Studies on QdtB, an aminotransferase from Thermoanaerobacterium thermosaccharolyticum, shed light on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, a sugar found in some bacteria. This enzyme plays a role in the penultimate step of producing this dTDP-linked sugar (Thoden et al., 2009).
Investigation of Biosynthetic Enzymes
- The elucidation of the biosynthetic pathway of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes, including a transferase, dehydratase, isomerase, transaminase, and transacetylase. This pathway is significant for understanding the production of nucleotide-activated deoxy sugars in bacteria (Pföstl et al., 2008).
Structural Analysis for Antibiotic Production
- The structural analysis of enzymes like QdtC, an N-acetyltransferase, provides insights into the biosynthesis of unusual dideoxy sugars like Quip3NAc. These studies contribute to understanding the glycosylation processes in bacterial glycosyltransferases, which are important for producing hybrid antibiotics (Thoden et al., 2009).
Eigenschaften
Molekularformel |
C16H24N2O14P2 |
|---|---|
Molekulargewicht |
530.31 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-14,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,11+,12+,13+,14-/m0/s1 |
InChI-Schlüssel |
CZNNQWMLAHSKRA-NVAFIHLTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Kanonische SMILES |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



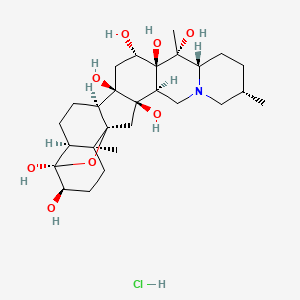
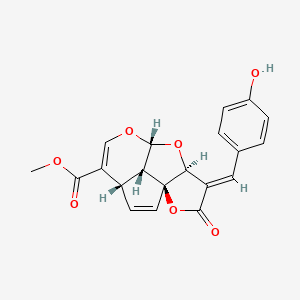

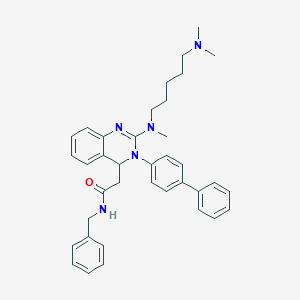
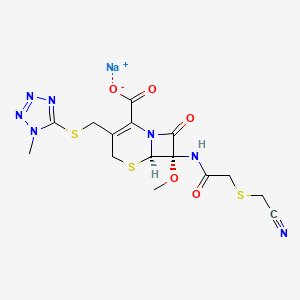
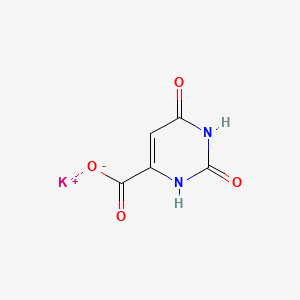
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
